molecular formula C18H23N3O2S B1238327 N-(2-oxolanylmethyl)-2-(1-piperidinyl)-1,3-benzothiazole-6-carboxamide

N-(2-oxolanylmethyl)-2-(1-piperidinyl)-1,3-benzothiazole-6-carboxamide

Cat. No. B1238327
M. Wt: 345.5 g/mol
InChI Key: BTUSBBIRPZNFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxolanylmethyl)-2-(1-piperidinyl)-1,3-benzothiazole-6-carboxamide is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Chemical Reactions

N-(2-oxolanylmethyl)-2-(1-piperidinyl)-1,3-benzothiazole-6-carboxamide belongs to a class of compounds that have been extensively studied for their synthesis and chemical properties. For example, the synthesis and reactivity of related benzothiazole compounds have been explored, illustrating the chemical versatility of these compounds. One study described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion into benzo[e][1,3]benzothiazole, highlighting the potential for diverse chemical reactions and derivatives (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antiproliferative Activities

Compounds in the benzothiazole family have shown promising antimicrobial and antiproliferative activities. For instance, a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides demonstrated significant antiproliferative activity against human tumor-derived cell lines, suggesting potential applications in cancer research (Al-Soud et al., 2010). Additionally, N-substituted derivatives of benzothiazole have been synthesized and evaluated for their antimicrobial activity, indicating the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Potential in Antipsychotic Treatment

Research has also explored the potential of benzothiazole derivatives in the development of antipsychotic agents. A study evaluated heterocyclic analogs of benzothiazole compounds for their binding to dopamine and serotonin receptors and their efficacy in antagonizing certain behavioral responses in mice, indicative of potential antipsychotic properties (Norman et al., 1996).

properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-piperidin-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C18H23N3O2S/c22-17(19-12-14-5-4-10-23-14)13-6-7-15-16(11-13)24-18(20-15)21-8-2-1-3-9-21/h6-7,11,14H,1-5,8-10,12H2,(H,19,22)

InChI Key

BTUSBBIRPZNFDX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC4CCCO4

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC4CCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-oxolanylmethyl)-2-(1-piperidinyl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 6
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N-(2-oxolanylmethyl)-2-(1-piperidinyl)-1,3-benzothiazole-6-carboxamide

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